Pivalolactone

Descripción

Historical Trajectory of Pivalolactone Research and Development

The exploration of polythis compound and its monomer, this compound, has a rich history marked by periods of intense research and commercial interest. Although the technology and expertise to produce PPVL on a commercial scale were already established in the early 1970s, many projects, particularly those focused on fiber applications, were halted due to economic factors. tandfonline.com

In 1973, Shell Development Company reported the successful development of two distinct processes for the polymerization of this compound, advancing them to the pilot-plant stage. acs.org These processes were designed to leverage the "living" anionic polymerization mechanism of PVL to produce a linear polyester (B1180765) suitable for use as both a textile fiber and an engineering plastic. acs.org

The first process developed by Shell was a continuous melt-bulk process. This method involved the rapid, nearly adiabatic polymerization of the monomer in a gear-pump reactor. The resulting molten polymer was then directly degassed, cooled, and processed into nibs. The second approach was a slurry polymerization system utilizing a heterogeneous initiator. This initiator was effectively a "living" low-molecular-weight polymer, which yielded a free-flowing polymer powder with a high bulk density. acs.org

Despite the technical successes in polymerization processes, the commercialization of polythis compound faced challenges. Research has continued over the decades, focusing on various aspects of this compound polymerization, including the development of new catalysts and the synthesis of block copolymers. mdpi.com For instance, "living" poly(β-butyrolactone) with carboxylate active centers has been used as an initiator to synthesize block copolymers containing polythis compound, creating materials with both an amorphous phase and a high-melting crystalline phase. mdpi.com

This compound as a Monomer in Ring-Opening Polymerization (ROP)

Ring-opening polymerization (ROP) is the primary method for synthesizing polythis compound. This process involves a cyclic monomer, this compound, being converted into a linear polymer. youtube.com The driving force for the ROP of many cyclic compounds is the release of ring strain. libretexts.orgwiley-vch.de ROP can proceed through various mechanisms, including anionic, cationic, and coordination polymerization, depending on the initiator or catalyst used. youtube.commdpi.com

Mechanism of Polymerization

The ring-opening of this compound can be initiated by nucleophilic or electrophilic attack. In anionic ROP, a nucleophilic initiator, such as an alkoxide, attacks the carbonyl carbon of the lactone ring. This leads to the cleavage of the acyl-oxygen bond and the formation of a new alkoxide at the other end of the opened monomer, which then propagates the chain by attacking another this compound molecule. youtube.comlibretexts.org This process can proceed via a "living" polymerization mechanism, where termination and chain transfer reactions are absent, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. acs.org

Cationic ROP, on the other hand, is initiated by electrophilic agents like strong protonic acids. The initiator attacks the oxygen atom in the ring, creating a positively charged species that is then susceptible to nucleophilic attack by another monomer molecule, propagating the polymerization. youtube.com

The coordination-insertion mechanism is also widely employed for the ROP of lactones, often utilizing metal-based catalysts. mdpi.comresearchgate.net In this mechanism, the monomer first coordinates to the metal center of the catalyst. Subsequently, the monomer is inserted into the metal-initiator bond, extending the polymer chain. mdpi.com

Catalysts and Initiators in this compound ROP

A wide array of catalysts and initiators have been explored for the ROP of this compound and other lactones. The choice of catalyst is crucial as it influences the polymerization mechanism, reaction rate, and the properties of the resulting polymer.

Anionic Initiators : Alkali metal alkoxides are effective initiators for the anionic polymerization of this compound. acs.org Other nucleophilic reagents like metal hydroxides and alkyl metals can also be used. youtube.com

Metal-Based Catalysts : Organometallic complexes based on metals such as tin, aluminum, zinc, and alkali metals have been extensively studied for lactone ROP. rsc.orgmdpi.com Tin(II) octoate (Sn(Oct)₂) is a widely used catalyst in the industrial production of polyesters via ROP due to its high efficiency and solubility in the monomer. researchgate.netrsc.org Zinc complexes have also been shown to be active catalysts for the ROP of lactones, often proceeding through a coordination-insertion mechanism. mdpi.com

Organocatalysts : In recent years, metal-free organocatalysts have gained attention as a more environmentally friendly alternative to metal-based systems. mdpi.com Basic organocatalysts like guanidines (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene, TBD) and amidines (e.g., 1,8-diazabicyclo[5.4.0]-undec-7-ene, DBU) have been investigated for the ROP of β-lactones. rsc.org

Photocatalysts : Novel approaches using visible-light-mediated ROP have been developed. For instance, aryl thiols like 1-pyrenethiol can act as reversible photoacid catalysts to promote the polymerization of lactones under mild conditions. acs.orgacs.org

Below is a table summarizing various catalyst systems used in the Ring-Opening Polymerization of lactones.

| Catalyst Type | Examples | Mechanism | Key Features |

| Anionic Initiators | Alkali Metal Alkoxides, Metal Hydroxides | Anionic ROP | Can lead to "living" polymerization, allowing for good control over polymer architecture. acs.orgacs.org |

| Metal-Based Catalysts | Tin(II) Octoate (Sn(Oct)₂), Zinc Complexes, Aluminum Complexes | Coordination-Insertion | High catalytic activity; widely used in industrial processes. mdpi.comresearchgate.netrsc.org |

| Organocatalysts | TBD, DBU | Anionic/Nucleophilic ROP | Metal-free alternative, offering potential for biocompatible materials. rsc.org |

| Photocatalysts | 1-Pyrenethiol (with an initiator) | Cationic ROP (Photoacid catalyzed) | Spatiotemporal control over polymerization using light. acs.orgacs.org |

Kinetics of Polymerization

The kinetics of ROP are influenced by several factors, including the monomer concentration, temperature, and the nature of the catalyst and initiator. wiley-vch.de In many ROP systems, the polymerization proceeds with a first-order dependence on the monomer concentration. mdpi.com Kinetic studies often involve monitoring the monomer conversion over time, which can be used to determine the rate of polymerization. acs.org For "living" polymerizations, a linear relationship between the natural logarithm of the initial to instantaneous monomer concentration ratio (ln([M]₀/[M]t)) and time is typically observed. acs.org Furthermore, the number-average molecular weight of the polymer should increase linearly with monomer conversion, while the polydispersity index (Đ) remains low and relatively constant. mdpi.comacs.org

The thermodynamic feasibility of ROP is governed by the change in Gibbs free energy (ΔGₚ). A negative ΔGₚ is required for polymerization to occur. This is often driven by the enthalpy change (ΔHₚ) associated with the release of ring strain in the monomer. wiley-vch.de

Structure

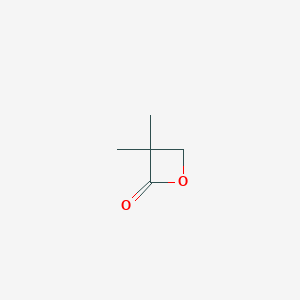

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,3-dimethyloxetan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-5(2)3-7-4(5)6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKFLOVGORAZDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Record name | PIVALOLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20933 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24969-13-9 | |

| Record name | 2-Oxetanone, 3,3-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24969-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0021171 | |

| Record name | Pivalolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pivalolactone is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO] | |

| Record name | PIVALOLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20933 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pivalolactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6732 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 66 °F (NTP, 1992) | |

| Record name | PIVALOLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20933 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1955-45-9 | |

| Record name | PIVALOLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20933 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pivalolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1955-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pivalolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001955459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxetanone, 3,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pivalolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIVALOLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6813U5R1GP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PIVALOLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for Pivalolactone and Poly Pivalolactone

Monomer Synthesis Approaches

Efficient synthesis of pivalolactone is crucial for the economically viable production of PPVL. One promising approach involves the carbonylation of isobutylene (B52900) oxide.

Catalyst-Controlled Regioselective Carbonylation of Isobutylene Oxide

The carbonylation of epoxides to β-lactones is a known reaction, and the carbonylation of isobutylene oxide has been explored using various catalytic systems. Early methods, such as using a Co₂(CO)₈/3-hydroxypyridine catalyst system, produced β-lactones but suffered from byproduct formation and lower regioselectivity, primarily inserting carbon monoxide at the less-substituted position. acs.orggoogle.com

Significant progress has been made in developing catalyst-controlled regioselective carbonylation methods to favor the formation of this compound, the α,α-disubstituted β-lactone. Coates and co-workers have developed controlled and contrasteric catalysts that promote an SN1-type mechanism, leading to the production of the α,α-disubstituted lactone with high regioselectivity, often exceeding >99%. acs.orgresearchgate.netnih.govmdpi.comacs.org These catalysts are typically sterically encumbered complexes, such as sandwich-type catalysts, which facilitate the installation of carbon monoxide at the more substituted epoxide carbon. figshare.comacs.orgacs.org

Further catalyst development has focused on improving catalyst solubility and reproducibility while maintaining high regioselectivity. figshare.comacs.orgacs.org The use of specific solvents, such as dibasic esters, has been shown to extend catalyst lifetimes and suppress the formation of side products. figshare.comacs.orgacs.orgfigshare.com This contrasteric carbonylation approach using isobutylene oxide and carbon monoxide offers a potential route for the industrial-scale production of this compound. figshare.comacs.org

Polymerization Techniques for Poly(this compound) (PPVL)

Poly(this compound) is a crystalline polymer with desirable properties. dokumen.pub Anionic ring-opening polymerization (AROP) is a key technique for synthesizing PPVL.

Anionic Ring-Opening Polymerization (AROP) of this compound

Anionic ring-opening polymerization (AROP) is a chain-growth polymerization method where a nucleophilic initiator attacks a cyclic monomer, leading to the ring opening and formation of a longer polymer chain. wikipedia.org this compound undergoes rapid anionic ring-opening polymerization when initiated by suitable anionic species in aprotic organic solvents. dokumen.pub

"Living" Anionic Polymerization Mechanisms

This compound can undergo "living" anionic polymerization, a characteristic where the propagating chain ends remain active throughout the polymerization, allowing for controlled molecular weight and narrow molecular weight distribution. dokumen.pubresearchgate.net In the anionic ring-opening mechanism of lactones, acyl-oxygen cleavage can occur, with subsequent propagation proceeding through an alkoxide anion. dokumen.pub The living propagating termini in this compound polymerization have demonstrated exceptionally long lifetimes. dokumen.pub Living anionic polymerization offers excellent control over molecular weights and dispersity of polymers. researchgate.netamazon.in

Role of Initiators and Solvents in AROP

The choice of initiators and solvents plays a significant role in the anionic ring-opening polymerization of this compound. Tetraalkylammonium carboxylates in aprotic organic solvents, with tetrahydrofuran (B95107) (THF) being preferred, have been shown to initiate rapid AROP of this compound, yielding linear polymers with very low polydispersity. dokumen.pub

In general, anionic ring-opening polymerizations involve nucleophilic reagents as initiators. wikipedia.org The nucleophile attacks the monomer, causing ring opening and generating a new nucleophilic species that can attack another monomer molecule, continuing the chain growth. wikipedia.org The activity of the initiator and the polymer chain-growth centers can be significantly dependent on the size of the counterion and the polarity of the solvent used. mdpi.com

Macroinitiator Approaches for Block Copolymers

Macroinitiators can be employed in the anionic ring-opening polymerization of this compound to synthesize block copolymers. This approach involves using a polymer chain with an active end group capable of initiating the polymerization of this compound. acs.orgresearchgate.netfrontiersin.org

Continuous Melt-Bulk Polymerization Processes

Continuous melt-bulk polymerization is a method where the monomer is polymerized in its molten state without the addition of a solvent researchgate.netscribd.com. For this compound, this process can be carried out rapidly in a gear-pump reactor under nearly adiabatic conditions acs.org. The resulting molten polymer is then directly degassed, cooled, and cut into pellets acs.org. This approach offers advantages such as high purity of the product and is generally simple and economical researchgate.netscribd.com. However, managing heat transfer can be challenging due to the exothermic nature of polymerization and the increasing viscosity of the reaction mixture at higher conversions, which can lead to localized hot spots or runaway reactions researchgate.netscribd.com. Continuous bulk polymerization has been developed to a pilot-plant stage for this compound acs.org.

Slurry System Polymerization with Heterogeneous Initiators

Slurry system polymerization involves carrying out the polymerization in a dispersion medium where the polymer product is insoluble and precipitates out as a solid, forming a slurry nih.govscribd.com. In the case of this compound, this process utilizes a heterogeneous initiator acs.org. The initiator in this system is described as "living" low-molecular-weight polymer acs.org. This method yields a free-flowing powder with a high bulk density acs.org. Slurry polymerization can result when poly(beta-lactone) prepolymers are used as polymerization initiators google.com. Heterogeneous polymerization techniques, including slurry polymerization, offer advantages such as ease of heat removal and polymer product separation nih.govscribd.com.

Green Chemistry Approaches in this compound Polymerization

Green chemistry approaches in polymerization aim to reduce the environmental impact of polymer synthesis by minimizing or eliminating the use of hazardous substances and reducing energy consumption mdpi.comrsc.orgresearchgate.net. For this compound polymerization, this includes exploring enzyme-catalyzed and solvent-free techniques researchgate.netnih.gov.

Enzyme-Catalyzed Ring-Opening Polymerization

Enzyme-catalyzed ring-opening polymerization (e-ROP) is an environmentally friendly alternative to conventional methods that often involve organometallic catalysts researchgate.netrsc.org. Lipases, particularly Candida antarctica lipase (B570770) B (CALB), have been widely studied as biocatalysts for the ROP of lactones, including those with different ring sizes researchgate.netresearchgate.netuliege.be. This method offers advantages such as metal-free residues, satisfactory biocompatibility, and mild reaction conditions researchgate.net.

While much of the research on enzyme-catalyzed ROP of lactones has focused on monomers like ε-caprolactone and δ-valerolactone, the principles can be applied to this compound researchgate.netresearchgate.netuliege.be. Enzyme catalysis in ROP is generally accepted to follow a monomer-activated mechanism researchgate.net. Studies have shown that factors such as the type of enzyme, reaction temperature, and water content can influence the polymerization rate and polymer molecular weight nih.govacs.org. For instance, hydrophobic organic solvents with minimal water content often lead to efficient enzymatic polymerization and higher molecular weights nih.gov. Immobilized lipases have also been shown to exhibit high catalytic performance and can be reused researchgate.netuliege.be.

Solvent-Free Polymerization Techniques

Solvent-free polymerization techniques align with green chemistry principles by eliminating the need for organic solvents, thus reducing waste and potential environmental hazards mdpi.comresearchgate.net. Bulk polymerization, as discussed earlier, is a form of solvent-free polymerization where the neat monomer is polymerized researchgate.netscribd.com. For lactones, including those with different ring sizes, enzyme-catalyzed ROP can be carried out in bulk (solvent-free) researchgate.netacs.org. Microwave irradiation has also been explored as a technique for solvent-free polymerization of lactones, offering advantages such as shorter reaction times and higher yields researchgate.net.

Polymerization Kinetics and Thermodynamics of Pivalolactone

Kinetic Studies of Ring-Opening Polymerization

The ring-opening polymerization of pivalolactone is known to proceed readily, particularly via anionic mechanisms, in organic media at mild temperatures. Early studies highlighted the ease and completeness of this reaction compared to other β-lactones, making polythis compound a well-studied example among polymers derived from β-lactones. acs.org

Reaction Rates and Monomer Conversion

The rate of polymerization (Rp) is a key kinetic parameter that describes how quickly the monomer is consumed over time. In chain-growth polymerizations, such as the ROP of this compound, the propagation step involves the addition of a monomer unit to a growing polymer chain. The rate of propagation (vp) is typically proportional to the concentration of both the monomer ([M]) and the active propagating species ([M•]), often expressed as vp = kp[M][M•], where kp is the propagation rate coefficient. wikipedia.org

Monomer conversion, the percentage of initial monomer that has been converted into polymer, increases over the reaction time. For many polymerization systems, the rate coefficient of propagation can be independent of monomer conversion, at least up to relatively high conversions (e.g., around 80%) rsc.org. However, factors such as chain length and the viscosity of the reaction medium at higher conversions can influence the propagation rate coefficient rsc.orglew.ro.

Studies on various polymerization systems indicate that the relationship between monomer conversion and time is influenced by factors like initiator concentration and temperature researchgate.netresearchgate.net. High monomer conversion is often achievable, especially under favorable thermodynamic conditions and with efficient initiation and propagation steps nsf.govresearchgate.net.

Influence of Initiator Concentration on Polymerization Rate

For instance, in free-radical polymerization, the rate of free radical formation increases with higher initiator concentration, leading to faster monomer consumption researchgate.net. This relationship can often be described by a power law where the polymerization rate is proportional to the initiator concentration raised to a certain power (e.g., 0.5 or higher, depending on the termination mechanism) researchgate.nettandfonline.comrjpbcs.com.

While higher initiator concentrations accelerate the reaction rate, they can also influence the molecular weight of the resulting polymer. In some cases, increasing initiator concentration can lead to a decrease in the average molecular weight due to the formation of more polymer chains that grow simultaneously researchgate.net.

Activation Energy Determination

The rate constants of these elementary reactions (ki, kp, kt) are temperature-dependent, typically following the Arrhenius equation, where the rate constant is proportional to exp(-Ea/RT), with R being the ideal gas constant and T the absolute temperature. wikipedia.org

Specific activation energy values for this compound polymerization would require dedicated experimental studies on this particular monomer under defined conditions. However, the general principles of activation energy determination in polymerization kinetics apply.

Thermodynamic Aspects of this compound Polymerization

The thermodynamic feasibility of a polymerization reaction is determined by the change in Gibbs free energy (ΔGp) accompanying the conversion of monomer to polymer. Polymerization is thermodynamically favorable when ΔGp is negative (ΔGp < 0), unfavorable when ΔGp is positive (ΔGp > 0), and at equilibrium when ΔGp is zero (ΔGp = 0). wikipedia.orgosti.govresearchgate.net

Gibbs Free Energy of Polymerization (ΔGp)

The Gibbs free energy change of polymerization is related to the enthalpy change (ΔHp) and entropy change (ΔSp) by the equation: ΔGp = ΔHp - TΔSp, where T is the absolute temperature. wikipedia.orgwikipedia.orgresearchgate.net

For polymerization to occur spontaneously, the decrease in enthalpy (exothermic reaction, ΔHp < 0) must be large enough to overcome the decrease in entropy (ΔSp < 0) that typically accompanies the ordering of monomer molecules into a polymer chain wikipedia.orgresearchgate.netnih.gov. The loss of translational freedom when monomers are linked together contributes significantly to the negative entropy change nih.govchinesechemsoc.orgwiley-vch.de.

The equilibrium between monomer and polymer is established when ΔGp = 0. The temperature at which this occurs at a specific monomer concentration is known as the ceiling temperature (Tc). Above the ceiling temperature, depolymerization is thermodynamically favored, while below it, polymerization is favored. wikipedia.orgosti.govresearchgate.net

The ring strain of cyclic monomers like this compound is a significant driving force for their ring-opening polymerization, contributing to a negative enthalpy change (ΔHp) wiley-vch.desemanticscholar.org. The release of this strain provides the energy that favors the polymerized state.

Enthalpy (ΔHp) and Entropy (ΔSp) Contributions

The enthalpy of polymerization (ΔHp) represents the heat released or absorbed during the conversion of monomer to polymer. For most addition polymerizations, including the ROP of strained cyclic monomers, the formation of new sigma bonds and the relief of ring strain result in an exothermic process, meaning ΔHp is negative. nih.govchinesechemsoc.orgwiley-vch.de The magnitude of ΔHp is influenced by factors such as the ring strain of the monomer, resonance stabilization differences between the monomer and polymer, and intermolecular interactions nih.govustc.edu.cn.

The entropy of polymerization (ΔSp) reflects the change in disorder during the reaction. As individual monomer molecules combine to form a larger polymer chain, there is a significant decrease in translational and rotational freedom, leading to a negative ΔSp wikipedia.orgnih.govchinesechemsoc.org.

For lactones, the enthalpy change is often the main contributor to the Gibbs free energy change, especially for small rings (3- or 4-membered). However, for larger rings, both enthalpy and entropy contributions become more equally significant semanticscholar.org. The ring opening process itself can increase rotational entropy, which can partially counteract the loss of translational entropy researchgate.net.

The values of ΔHp and ΔSp determine the ceiling temperature (Tc) according to the relationship derived from ΔGp = 0: Tc = ΔHp / ΔSp (assuming standard conditions or considering the monomer concentration term). wikipedia.orgresearchgate.net A more negative ΔHp and a less negative ΔSp will result in a higher ceiling temperature, making the polymer thermodynamically stable at higher temperatures.

While specific thermodynamic parameters for this compound (ΔHp and ΔSp) are not explicitly provided in the search results, the general principles of ROP thermodynamics apply. The ease with which this compound polymerizes suggests a favorable (negative) ΔGp under typical polymerization conditions, driven by a sufficiently negative ΔHp resulting from ring strain relief.

Data Tables

| Kinetic Parameter | General Trend with Increasing Value | Influence on Polymerization |

| Propagation Rate Coefficient (kp) | Increased | Faster monomer consumption, higher polymerization rate |

| Initiator Concentration | Increased | Higher initiation rate, faster polymerization rate, potentially lower molecular weight |

| Temperature | Increased (generally) | Increased rate constants, faster polymerization rate (up to a point) |

| Thermodynamic Parameter | Sign for Favorable Polymerization | Influence on Polymerization |

| Gibbs Free Energy (ΔGp) | Negative (< 0) | Polymerization is thermodynamically favored |

| Enthalpy of Polymerization (ΔHp) | Negative (< 0) | Exothermic process, favors polymerization (especially for strained rings) |

| Entropy of Polymerization (ΔSp) | Negative (< 0) | Unfavorable for polymerization (loss of freedom) |

| Ceiling Temperature (Tc) | Higher | Polymer is stable at higher temperatures |

Equilibrium Monomer Concentration and Ceiling Temperature (Tc)

The polymerization of cyclic monomers, such as this compound, is a reversible process, leading to an equilibrium between the monomer and the polymer. This equilibrium is significantly influenced by thermodynamic factors, specifically the enthalpy (ΔHp) and entropy (ΔSp) changes associated with the polymerization. The equilibrium monomer concentration ([M]eq) and the ceiling temperature (Tc) are critical parameters that describe this thermodynamic behavior.

The reversibility of polymerization can be determined using the Gibbs free energy equation: ΔGp = ΔHp - TΔSp, where T is the absolute temperature. For polymerization to be thermodynamically favorable, the Gibbs free energy change (ΔGp) must be negative. wikipedia.orgchinesechemsoc.org The enthalpy change (ΔHp) for polymerization is typically negative (exothermic) due to the release of ring strain energy in the monomer and the formation of new bonds in the polymer chain. The entropy change (ΔSp), however, is usually negative because the highly ordered polymer chain has lower entropy compared to the more disordered free monomer molecules. wikipedia.orgwiley-vch.de

The ceiling temperature (Tc) is defined as the temperature above which polymerization does not occur, regardless of the monomer concentration, because the depolymerization rate exceeds the polymerization rate. wikipedia.orgacs.orgresearchgate.net At the ceiling temperature, the Gibbs free energy change (ΔGp) is zero, meaning the system is at equilibrium where the rate of polymerization equals the rate of depolymerization. wikipedia.orgresearchgate.netosti.gov

The ceiling temperature is related to the standard enthalpy (ΔHр°) and entropy (ΔSр°) of polymerization by the equation:

Tc = ΔHр° / (ΔSр° + R ln[M]eq) ustc.edu.cn

where R is the ideal gas constant and [M]eq is the equilibrium monomer concentration. This equation highlights that Tc is dependent on the monomer concentration. acs.orgresearchgate.net A higher monomer concentration favors the forward polymerization reaction, potentially leading to a higher Tc. researchgate.net

Conversely, for a given temperature, there is an equilibrium monomer concentration below which long-chain polymer cannot be formed. researchgate.net As the temperature increases, the equilibrium monomer concentration also increases. researchgate.netustc.edu.cn This means that at temperatures above Tc, the equilibrium shifts towards the monomer, and polymerization is no longer favored.

The specific values for the equilibrium monomer concentration and ceiling temperature of this compound polymerization are dependent on factors such as the solvent used and the concentration of the monomer. Research findings indicate that the inherent thermodynamic equilibrium polymerization behavior of lactones, including substituted δ-lactones like this compound's structural relatives, is influenced by ring size and substitution, often resulting in low to moderate conversions under conventional conditions. acs.org

While specific data tables for this compound's equilibrium monomer concentration and ceiling temperature across various conditions were not extensively detailed in the provided search results, the general principles of polymerization thermodynamics for cyclic monomers apply. The ceiling temperature is a crucial factor in determining the maximum temperature at which high molecular weight polymer can be formed. acs.org

| Parameter | Description |

| ΔGp (Gibbs Free Energy) | Determines the spontaneity of polymerization (ΔGp < 0 for polymerization). |

| ΔHp (Enthalpy of Polymerization) | Heat change during polymerization (typically negative for ring-opening). |

| ΔSp (Entropy of Polymerization) | Change in disorder during polymerization (typically negative). |

| Tc (Ceiling Temperature) | Temperature above which polymerization is not thermodynamically favorable. |

| [M]eq (Equilibrium Monomer Concentration) | Concentration of monomer at which polymerization and depolymerization rates are equal. |

At temperatures below the ceiling temperature (T < Tc), the polymerization is thermodynamically favorable (ΔGp < 0), and the equilibrium favors polymer formation. At temperatures above the ceiling temperature (T > Tc), the depolymerization is thermodynamically favorable (ΔGp > 0), and the equilibrium favors monomer. At the ceiling temperature (T = Tc), the system is at equilibrium (ΔGp = 0). wikipedia.orgresearchgate.net

The concept of ceiling temperature and equilibrium monomer concentration is vital for controlling the outcome of polymerization reactions. By understanding these thermodynamic parameters, it is possible to select appropriate reaction temperatures and monomer concentrations to achieve desired polymer yields and molecular weights.

Mechanistic Investigations of Pivalolactone Polymerization

Anionic Ring-Opening Polymerization Mechanisms

Anionic ring-opening polymerization (AROP) is a common method for polymerizing cyclic monomers like lactones, where the active centers are anions. wikipedia.orgsemanticscholar.org In AROP, an anionic initiator or a propagating chain end with a negative charge attacks the cyclic monomer, leading to ring opening and chain growth. wikipedia.orgsemanticscholar.org

Nucleophilic Attack Pathways

In the anionic ring-opening polymerization of β-lactones, nucleophilic attack can occur at either the acyl carbon (C2) or the alkyl carbon (C4) of the lactone ring. mdpi.commdpi.com Attack at the C2 carbon results in the cleavage of the acyl-oxygen bond, generating an alkoxide as the active chain end. mdpi.commdpi.com Conversely, nucleophilic attack at the C4 carbon leads to the cleavage of the alkyl-oxygen bond and the formation of a carboxylate active center. mdpi.commdpi.com The specific pathway is influenced by factors such as the nature of the nucleophile, the monomer structure, and the reaction environment. For example, weaker nucleophiles like carboxylic acid salts are reported to initiate polymerization via an SN2 attack at the C4 carbon, causing alkyl-oxygen bond scission. mdpi.com

Active Center Structures and Their Influence

The structure and nature of the active centers in anionic polymerization are critical determinants of the polymerization's kinetics and control. These active species can exist in various forms, including free ions, contact ion pairs, solvent-separated ion pairs, and higher aggregates, depending on the solvent polarity, the counterion, and the temperature. semanticscholar.org The activity of both the initiator and the growing chain end is significantly affected by the interactions between the cation and the anion, the size of the counterion, and the polarity of the solvent. mdpi.com Studies on the anionic polymerization of δ-valerolactone, another lactone, indicate that propagation proceeds through alcoholate anions with acyl-oxygen bond cleavage of the monomer. researchgate.netresearchgate.net Aggregation of active chain ends, such as ester enolates in the anionic polymerization of methyl methacrylate (B99206), can occur even in polar solvents like THF and influence the polymerization mechanism. uni-bayreuth.de

Coordination-Insertion Mechanisms

Coordination-insertion is a chain-growth polymerization mechanism commonly observed in polymerizations catalyzed by metal complexes. rsc.orgwikipedia.org In this mechanism, the cyclic monomer coordinates to a metal center, which activates the monomer for ring opening. rsc.org A nucleophilic group attached to the metal center or the growing polymer chain then attacks the activated monomer, leading to the insertion of the monomer into a metal-ligand or metal-polymer bond and subsequent ring opening. rsc.org This process is repeated, leading to chain growth. rsc.org Coordination-insertion is a significant mechanism for the ring-opening polymerization of various cyclic monomers, including lactones, often utilizing metal alkoxides and similar complexes as catalysts. scielo.org.mx While this mechanism is well-established for the ROP of lactones in general, specific detailed studies on the coordination-insertion polymerization of pivalolactone are less prevalent in the provided search results. However, the general principles of monomer coordination to a metal center followed by insertion are applicable. rsc.org Some emerging research explores metal-free "coordination-insertion" pathways involving non-metal centers. researchgate.net

Stereocontrol in Pivalolactone Polymerization

Strategies for Stereospecific Polymerization

Achieving stereospecific polymerization of cyclic esters like pivalolactone typically involves the use of carefully designed catalytic systems. Stereospecific polymerization aims to control the relative stereochemistry of adjacent chiral centers in the growing polymer chain, leading to a highly regular arrangement (isotactic or syndiotactic) rather than a random (atactic) one. This control is often achieved through coordination-insertion mechanisms or activated monomer approaches, where the catalyst or initiator plays a key role in dictating the orientation of the incoming monomer relative to the growing chain end. rsc.orgresearchgate.netmdpi.com

While the provided search results discuss stereoselective polymerization strategies for various monomers, including lactides and methacrylates, specific detailed strategies solely for this compound are less explicitly detailed within these snippets. However, the general principles of using tailored catalytic systems, including single-site catalysts and controlling reaction conditions, are broadly applicable to achieving stereocontrol in the ROP of cyclic esters. rsc.orgresearchgate.netmdpi.com

Influence of Catalytic Systems on Tacticity

The choice of catalytic system is paramount in influencing the tacticity of the resulting polythis compound. Different catalysts and initiators can favor the formation of specific stereoisomers during the chain propagation step.

Lewis Acid Additives

Lewis acids are known to influence the stereochemistry in various polymerization reactions, particularly in radical and cationic polymerizations of polar vinyl monomers like methacrylates and acrylamides. anu.edu.aunih.govresearchgate.netcapes.gov.brresearchgate.net They can coordinate with the monomer or the growing polymer chain end, influencing the steric environment and the preferred mode of monomer addition. In the context of ring-opening polymerization, Lewis acids can activate the monomer or the growing chain end, thereby affecting the stereochemical outcome. mdpi.com While the provided snippets discuss the use of Lewis acids in the stereocontrolled polymerization of other monomers, their specific application and detailed effects on this compound polymerization tacticity are not extensively covered. However, the principle of Lewis acid interaction influencing stereochemistry through coordination and steric effects remains relevant. anu.edu.aunih.govresearchgate.netmdpi.com

Chiral Initiators and Ligand Architectures

The use of chiral initiators or metal complexes with chiral ligands is a powerful strategy for inducing stereoselectivity in polymerization. nih.govsioc-journal.cnrsc.orgmdpi.com Chiral initiators can transfer their inherent chirality to the growing polymer chain, leading to a preferred helical sense or stereochemical configuration. nih.govrsc.org Similarly, the architecture of chiral ligands around a metal center in a catalyst can create a chiral environment that influences the approach of the incoming monomer, favoring the formation of one stereoisomer over the other. rsc.orgrsc.orgscispace.comresearchgate.net This approach has been successfully applied in the stereoselective ring-opening polymerization of other cyclic monomers like lactides. rsc.orgmdpi.comrsc.orgrsc.orgscispace.com While direct examples for this compound are not prominently featured in the provided snippets, the general principle of using chiral components in the catalytic system to control tacticity is a well-established strategy in stereoselective polymerization. mdpi.commdpi.comnih.govsioc-journal.cnrsc.orgmdpi.comrsc.orgrsc.orgscispace.com

Microstructural Analysis of Stereoregularity (e.g., mm, mr, rr triads)

The tacticity of a polymer, including polythis compound, is typically determined by analyzing its microstructure using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.orgmeasurlabs.comuc.eduwikidoc.orgwinona.edukpi.ualeidenuniv.nl NMR spectroscopy, particularly ¹H and ¹³C NMR, allows for the identification and quantification of different stereosequences within the polymer chain. wikipedia.orgmeasurlabs.comuc.eduwikidoc.orgwinona.edukpi.ualeidenuniv.nl

Tacticity is often described in terms of diads (pairs of adjacent repeat units) or triads (sequences of three adjacent repeat units). wikipedia.orguc.eduwikidoc.orgwinona.edu For polymers with a chiral center in each repeat unit, like polythis compound, the possible triads are isotactic (mm), syndiotactic (rr), and heterotactic (mr or rm). wikipedia.orguc.eduwikidoc.orgwinona.edu

Isotactic (mm) triads: The stereocenters in three consecutive repeat units have the same relative configuration.

Syndiotactic (rr) triads: The stereocenters in three consecutive repeat units have alternating relative configurations.

Heterotactic (mr or rm) triads: The sequence contains a change in relative configuration.

By analyzing the characteristic peaks in the NMR spectrum corresponding to these different triads (or higher-order n-ads like pentads), the relative abundance of each stereosequence can be determined. wikipedia.orgmeasurlabs.comuc.eduwikidoc.orgwinona.edu This quantitative analysis provides a measure of the polymer's stereoregularity. For instance, a polymer with a high percentage of mm triads is considered highly isotactic, while one with a high percentage of rr triads is highly syndiotactic. An atactic polymer would exhibit a statistical distribution of mm, mr, and rr triads, typically around 25% mm, 50% mr, and 25% rr for a Bernoulli process. wikipedia.orguc.eduwikidoc.org

While the provided search results extensively discuss the application of NMR for tacticity analysis in various polymers, including PMMA and polypropylene (B1209903), the specific NMR spectral assignments and detailed analysis for polythis compound triads (mm, mr, rr) are not explicitly provided within these snippets. However, the general principles and techniques described for other polymers are directly applicable to the microstructural analysis of polythis compound to determine its stereoregularity. wikipedia.orgmeasurlabs.comuc.eduwikidoc.orgwinona.edukpi.ualeidenuniv.nl

Here is a conceptual representation of how triad (B1167595) analysis might be presented, based on the general principles of tacticity analysis by NMR:

| Triad Type | Description | Ideal % (Atactic - Bernoulli) |

| Isotactic (mm) | Two adjacent meso diads | 25% |

| Heterotactic (mr/rm) | A meso diad adjacent to a racemic diad | 50% |

| Syndiotactic (rr) | Two adjacent racemic diads | 25% |

Note: The actual percentages for a real atactic polymer may deviate from the ideal Bernoulli statistics depending on the polymerization mechanism and conditions.

The determination of triad percentages allows researchers to quantify the degree of stereocontrol achieved by a particular polymerization system and correlate it with the polymer's physical and thermal properties. wikipedia.orgbohrium.com

Copolymerization of Pivalolactone

Block Copolymer Synthesis with Pivalolactone

The synthesis of block copolymers incorporating this compound often involves controlled polymerization techniques to achieve well-defined block structures. A notable approach for synthesizing block copolymers with PVL is the transformation of living polymerization mechanisms.

Transformation from Cationic to Anionic Ring-Opening Polymerization

One effective strategy for synthesizing block copolymers containing polythis compound segments involves the site transformation from living cationic polymerization to anionic ring-opening polymerization (AROP). This method has been successfully applied to create block copolymers of amorphous, rubbery polymers like polyisobutylene (B167198) (PIB) or poly(α-methylstyrene) (PαMeSt) with the crystalline PPVL block. thegoodscentscompany.comfishersci.atwikipedia.orgfishersci.cafishersci.nlresearchgate.net

The process typically begins with the living cationic polymerization of a monomer such as isobutylene (B52900) (IB) or α-methylstyrene (αMeSt) to produce a well-defined living polymer chain. thegoodscentscompany.comfishersci.atresearchgate.net The living cationic end group is then transformed into an initiating species capable of initiating the anionic ring-opening polymerization of this compound. thegoodscentscompany.comfishersci.atwikipedia.orgfishersci.cafishersci.nlresearchgate.net For instance, living cationic PIB chains can be capped with 1,1-diphenylethylene (B42955) (DPE) followed by quenching with a silyloxy compound like 1-methoxy-1-trimethylsiloxypropene (MTSP) and subsequent hydrolysis to yield a polyisobutylene macroinitiator with a ω-carboxylate potassium salt end group. thegoodscentscompany.comwikipedia.orgresearchgate.net This carboxylate-terminated PIB macroinitiator, often in conjunction with a crown ether such as 18-crown-6 (B118740) to activate the potassium counterion, can then effectively initiate the AROP of this compound in a suitable solvent like tetrahydrofuran (B95107) (THF), leading to the formation of poly(isobutylene-b-pivalolactone) diblock copolymers. thegoodscentscompany.comwikipedia.orgresearchgate.net Similarly, this site transformation technique has been used to synthesize poly(α-methylstyrene-b-isobutylene-b-pivalolactone) triblock copolymers by first forming a poly(α-methylstyrene-b-isobutylene) diblock macroinitiator. fishersci.nl

This approach allows for the combination of polymer blocks synthesized by different mechanisms, resulting in block copolymers with distinct properties derived from each segment. fishersci.at

Enzymatic Coupling for Block Copolymers

Enzymatic catalysis offers a milder and more environmentally friendly route for polymer synthesis and modification, including the preparation of block copolymers. While extensive research on the enzymatic coupling specifically for this compound block copolymer synthesis is less widely reported compared to other methods, some studies indicate its potential. Block copolymers of PIB with this compound have been synthesized using hydroxyl functionalized PIBs and metal-containing activators, suggesting a route that could potentially involve enzymatic approaches for coupling or ring-opening polymerization. nih.gov Enzymatic ring-opening polymerization (eROP) has been explored for the synthesis of block copolymers from other lactones, such as ε-caprolactone, sometimes in combination with other polymerization techniques. fishersci.cauni.lu These studies highlight the broader application of enzymatic methods in polyester (B1180765) block copolymer synthesis, which may be adaptable to include this compound.

Random Copolymerization Approaches

Random copolymers of this compound with other monomers can be synthesized to achieve a more homogeneous distribution of monomer units along the polymer chain, leading to properties that are often intermediate between those of the corresponding homopolymers. One method explored for the synthesis of copolyesters containing this compound units is through interchange reactions. wikipedia.org Heating polythis compound with other polymers or monomeric compounds in the melt, in the presence of a catalyst such as tetrabutyl orthotitanate, can lead to ester interchange reactions. wikipedia.org This process can result in polymers containing significant amounts of copolymeric sequences, and under certain conditions, random copolymers with enhanced thermal stability can be obtained. wikipedia.org While block structures may also form during such interchange reactions, careful control of the reaction conditions can favor a more random distribution of monomer units. wikipedia.org

Influence of this compound Content on Copolymer Properties

The content of this compound units in a copolymer significantly influences its properties, particularly when copolymerized with amorphous or semi-crystalline monomers. Polythis compound is a highly crystalline polymer with a high melting temperature. thegoodscentscompany.comwikipedia.orgfishersci.nl When PVL is incorporated into block copolymers with amorphous segments like PIB or PαMeSt, the resulting materials are semicrystalline block copolymers. thegoodscentscompany.comwikipedia.orgfishersci.nlresearchgate.net The crystalline PPVL blocks can undergo microphase separation from the amorphous blocks, leading to distinct morphologies. thegoodscentscompany.comwikipedia.orgfishersci.nlresearchgate.net

Advanced Characterization of Poly Pivalolactone and Its Copolymers

Spectroscopic Techniques for Microstructure Elucidation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy, are powerful tools for determining the chemical structure and sequence distribution within polymer chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR)

NMR spectroscopy is a primary technique for the detailed structural analysis of polymers, including PPVL and its copolymers. Both 1H NMR and 13C NMR provide valuable information about the polymer backbone and side groups.

1H NMR spectroscopy can be used to identify different types of protons within the polymer chain and quantify their relative abundance. This is particularly useful for determining the composition of copolymers and analyzing end groups, which can provide information about the polymerization mechanism and molecular weight. For instance, the signals from protons in the pivalolactone repeat unit can be distinguished from those of a comonomer, allowing for the calculation of copolymer composition.

13C NMR spectroscopy offers even greater sensitivity to the local chemical environment of carbon atoms, making it invaluable for elucidating polymer microstructure, such as tacticity (the arrangement of stereocenters along the chain) and monomer sequence distribution in copolymers. Different arrangements of monomer units in a copolymer chain (e.g., blocky, alternating, or random) can result in distinct signals in the 13C NMR spectrum. Analysis of these signals using appropriate statistical models can reveal the sequence distribution of the copolymer cnr.it. For example, 13C NMR has been used to analyze the microstructure of various copolymers, showing how the chemical shifts are affected by neighboring monomer units and tacticity researchgate.netiupac.org.

NMR spectroscopy can also be used to determine the degree of polymerization (DP) of polymers by analyzing the ratio of signals from the main chain repeat units to those from the end groups colab.ws. This end-group analysis is a common method for determining the molecular weight of polymers, although its accuracy can decrease with increasing DP colab.ws.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a versatile technique used to identify the functional groups present in a polymer and to study inter- or intramolecular interactions, such as hydrogen bonding acs.org. For PPVL and its copolymers, FTIR can confirm the presence of characteristic functional groups associated with the this compound unit, such as the carbonyl group (C=O) and ester linkages (C-O).

The FTIR spectrum of a polymer exhibits absorption bands at specific wavenumbers corresponding to the vibrational modes of its chemical bonds. Changes in the position, intensity, or shape of these bands can provide information about the polymer's structure, crystallinity, and interactions with other components in a blend or composite acs.orgcore.ac.uk. For copolymers, FTIR can be used to identify the presence of both monomer units and, in some cases, provide an estimate of the copolymer composition by analyzing the relative intensities of characteristic bands from each monomer researchgate.net. FTIR analysis has been widely applied to characterize various polymers and copolymers, confirming the presence of expected functional groups and revealing structural details cnr.itresearchgate.netwalshmedicalmedia.comresearchgate.net.

Thermal Analysis Methods

Thermal analysis techniques are crucial for understanding the thermal behavior of PPVL and its copolymers, including their phase transitions and thermal stability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are commonly used methods.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow to a sample as a function of temperature. This technique is used to determine important thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) researchgate.netmdpi.com.

The glass transition temperature (Tg) is the temperature range over which an amorphous polymer transitions from a rigid glassy state to a more flexible rubbery state. It is influenced by factors such as polymer chain flexibility, molecular weight, and the presence of comonomers or plasticizers. For crystalline polymers like PPVL, DSC can also determine the melting temperature (Tm), which is the temperature at which the crystalline phase melts. The crystallization temperature (Tc) is observed upon cooling and indicates the temperature at which the polymer crystallizes.

The thermal properties determined by DSC provide insights into the morphology and processing behavior of PPVL and its copolymers. For example, the Tg and Tm are related to the polymer's rigidity and processing temperature, respectively. Changes in Tg, Tm, or Tc in copolymers compared to the homopolymers can indicate miscibility or phase separation mdpi.comacademicjournals.org. DSC analysis is a standard method for characterizing the thermal properties of polymers and copolymers cnr.itresearchgate.netmdpi.comresearcher.life.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. This technique is used to evaluate the thermal stability of polymers and study their degradation behavior researchgate.netmdpi.com.

A TGA thermogram typically shows the percentage of weight loss as the temperature increases. The onset of weight loss corresponds to the initial decomposition temperature, and the temperatures at which significant weight loss occurs provide information about the thermal stability of the material. TGA can reveal single or multiple degradation steps, which may correspond to the decomposition of different components in a blend or copolymer, or different degradation mechanisms researchgate.netmdpi.comd-nb.info.

TGA is widely used to compare the thermal stability of different polymer samples, such as homopolymers and their copolymers or composites cnr.itacademicjournals.orgmdpi.comosti.gov. The thermal degradation temperature is an important parameter for determining the maximum processing or service temperature of a polymer. TGA can also be used to estimate the amount of inorganic filler or residue in a composite material researchgate.net.

Microscopic and Imaging Techniques

Microscopic and imaging techniques are employed to visualize the morphology and structure of PPVL and its copolymers at different length scales, providing insights into features such as spherulite formation, phase separation, and surface topography.

Techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are commonly used for polymer characterization nih.govmdpi.comresearchgate.netrsc.orgsci-hub.se.

SEM provides high-resolution images of the surface morphology of polymers and can reveal details such as the shape and size of particles, fibers, or films. It is useful for examining fracture surfaces or the dispersion of fillers in composites nih.govmdpi.com.

TEM provides even higher resolution images and can be used to study the internal structure of polymers, including the morphology of crystalline regions (e.g., lamellae) and the phase separation in block copolymers or polymer blends nih.govmdpi.comresearchgate.netrsc.org.

AFM is a scanning probe microscopy technique that can provide three-dimensional surface topography information with nanoscale resolution. It is particularly useful for studying the surface roughness, domain structures in copolymers, and interactions between different phases mdpi.comresearchgate.netrsc.org.

While specific detailed research findings on the microscopic analysis of PPVL and its copolymers were not extensively detailed in the provided search results, these techniques are standard for polymer characterization and would be applied to study the morphology of PPVL and its copolymers, especially in the context of crystallinity, blending, or composite formation. Studies on other polymers and copolymers demonstrate the utility of SEM, TEM, and AFM in revealing morphological features that influence material properties nih.govmdpi.comresearchgate.netrsc.org.

Data Tables

While specific numerical data for PPVL and its copolymers across all techniques were not consistently available in a format suitable for comprehensive tables within the search results, the following examples illustrate the type of data that would be presented in a detailed research article based on the findings for similar polymers.

Table 1: Representative Thermal Properties from DSC Analysis

| Sample Type | Tg (°C) | Tc (°C) | Tm (°C) |

| Poly(this compound) (PPVL) | - | Value A | Value B |

| PPVL-co-Comonomer X (Composition Y) | Value C | Value D | Value E |

| PPVL-co-Comonomer Z (Composition W) | Value F | Value G | Value H |

Note: Specific values for PPVL and its copolymers would be derived from experimental data.

Table 2: Representative Thermal Degradation Data from TGA Analysis

| Sample Type | Onset Degradation Temperature (°C) | T5% Weight Loss (°C) | Tmax Degradation Rate (°C) |

| Poly(this compound) (PPVL) | Value I | Value J | Value K |

| PPVL-co-Comonomer X (Composition Y) | Value L | Value M | Value N |

| PPVL-co-Comonomer Z (Composition W) | Value O | Value P | Value Q |

Note: Specific values for PPVL and its copolymers would be derived from experimental data.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used to analyze the surface topography and mechanical properties of materials at the nanoscale. In the characterization of block copolymers containing PPVL, AFM has been employed to study microphase separation. For instance, AFM studies on poly(isobutylene-b-pivalolactone) diblock and poly(this compound-b-isobutylene-b-pivalolactone) triblock copolymers have confirmed that these materials are comprised of microphase-separated segments. wikipedia.orgatamanchemicals.com The low glass transition temperature amorphous rubbery polyisobutylene (B167198) (PIB) blocks and the high melting crystalline PPVL block segments exhibit distinct morphologies. wikipedia.orgatamanchemicals.com Comparisons between Differential Scanning Calorimetry (DSC) results and morphological studies using AFM indicated that the crystallization of PPVL was confined to cylindrical and spherical microdomains that preexisted in the melt for certain di- and triblock samples. wikipedia.orgatamanchemicals.com AFM can provide evidence of the efficiency of compatibilization in polymer blends. nih.gov

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers high-resolution imaging that allows for the visualization of internal structures, including the arrangement of crystalline lamellae and the morphology of microphase-separated domains in block copolymers. TEM has been utilized to reveal the lamellar or cylindrical morphologies of poly(isobutylene-b-pivalolactone) and poly(this compound-b-isobutylene-b-pivalolactone) triblock copolymers, with the specific morphology depending on their molecular compositions. wikipedia.org TEM can also provide evidence of the efficiency of compatibilization in polymer blends. nih.gov Studies on other polymer systems, such as poly(methyl methacrylate)/clay nanocomposites, have used TEM to confirm the dispersion and distribution of fillers within the polymer matrix, showing intercalated or exfoliated structures.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is used to examine the surface morphology and topography of polymer samples with high magnification. While specific detailed findings for PPVL homopolymer from SEM were not prominently found in the search results, SEM is a standard technique for examining the surface features of polymers and copolymers. For example, SEM has been used to study the surface morphology of poly(methyl methacrylate) (PMMA) copolymers, revealing features such as homogeneous distribution and varied surface shapes in nanofiber mats, or confirming crack-free films. SEM in combination with solvent etching has been used to reveal phase-separated morphology in other polymer blends. wikipedia.org The morphological characteristics of nanocomposites are often verified by SEM analysis, showing the dispersion and distribution of fillers.

Polarized Optical Microscopy (POM)

Polarized Optical Microscopy (POM) is particularly useful for studying the crystalline structure and spherulitic morphology of semicrystalline polymers. POM has been applied in the characterization of poly(isobutylene-b-pivalolactone) and poly(this compound-b-isobutylene-b-pivalolactone) block copolymers. wikipedia.orgatamanchemicals.com Alongside AFM, POM studies have confirmed the microphase-separated nature of these copolymers, composed of amorphous PIB and crystalline PPVL segments. wikipedia.orgatamanchemicals.com Comparison of DSC results with morphological studies using POM indicated that PPVL crystallization was constrained within pre-existing microdomains in the melt for certain samples. wikipedia.orgatamanchemicals.com POM can show liquid crystal textures in composite polymers, affected by monomer composition.

X-ray Diffraction (XRD) and Scattering Techniques

X-ray techniques are powerful tools for investigating the crystalline structure, phase behavior, and long-range order in polymers and copolymers.

Wide-Angle X-ray Diffraction (WAXD)

Wide-Angle X-ray Diffraction (WAXD) is used to determine the crystalline structure and degree of crystallinity of polymers. WAXD patterns provide information about the spacing between crystal planes. While specific WAXD data for PPVL homopolymer was not extensively detailed in the provided results, WAXD is a crucial technique for characterizing the crystalline nature of the PPVL block segments within copolymers. WAXD studies on other semicrystalline polymers, such as poly(methyl methacrylate) containing polyhedral oligomeric silsesquioxanes, show that the presence or absence of sharp peaks indicates the crystalline or amorphous nature of the material or filler. WAXD is used to analyze the crystalline structures of materials like cellulose (B213188) nanocrystals and can show changes in peak intensity upon copolymerization with amorphous polymers like PMMA, while the original crystalline structure is maintained. WAXD is also used to characterize the structure of composite particles.

Small-Angle X-ray Scattering (SAXS)

Small-Angle X-ray Scattering (SAXS) probes larger-scale structures in materials, such as the size and arrangement of microphase-separated domains in block copolymers, the long periods in semicrystalline polymers, or the dispersion of nanoparticles in composites. SAXS has been employed in the characterization of poly(isobutylene-b-pivalolactone) and poly(this compound-b-isobutylene-b-pivalolactone) triblock copolymers, providing information about their lamellar or cylindrical morphologies depending on composition. wikipedia.org SAXS provides the ability to probe structural features over a larger length-scale corresponding to crystalline ordering within a phase of polymer blends. SAXS analysis can be used to estimate the interaction parameter between different polymer blocks in copolymers.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for characterizing polymers, providing essential data on molecular weight distribution and average molecular weights researchgate.netlcms.czintertek.com. This technique separates macromolecules based on their hydrodynamic volume in solution as they pass through a porous stationary phase researchgate.netintertek.com. Larger molecules elute first, while smaller molecules penetrate the pores and have longer retention times researchgate.netintertek.com. The elution profile obtained from GPC analysis represents the molecular weight distribution of the polymer sample tainstruments.comtainstruments.com.

For Poly(this compound) (PPVL) and its copolymers, GPC is crucial for determining key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn (Mw/Mn) lcms.cz. These values are critical as molecular weight significantly influences the physical and mechanical properties of polymers lcms.czlcms.cz. A narrow molecular weight distribution (low PDI) indicates a more uniform polymer chain length, often desirable for consistent material properties azom.com.

Characterization of block copolymers containing PPVL segments, such as poly(isobutylene-b-pivalolactone) (PIB-b-PVL) and poly(this compound-b-isobutylene-b-pivalolactone) (PVL-b-IB-b-PVL), has been successfully performed using high-temperature GPC acs.orgresearchgate.net. These studies confirm that GPC, alongside other techniques like NMR, DSC, AFM, and polarized optical microscopy, can verify the predetermined composition and structural integrity of the block copolymers acs.orgresearchgate.net. The synthesis of these copolymers often involves complex processes like site transformation from living cationic polymerization of isobutylene (B52900) to anionic ring-opening polymerization of this compound, making accurate molecular weight characterization by GPC essential acs.orgresearchgate.net.

While specific detailed GPC data tables for Poly(this compound) were not extensively found in the immediate search results, the principles and application of GPC to characterize polymers and copolymers, including the determination of Mn, Mw, and PDI, are well-established and directly applicable to PPVL researchgate.netlcms.czintertek.com. Studies on other polymers and copolymers, such as poly(lactic-co-glycolic acid) (PLGA) and poly(methyl methacrylate) (PMMA), demonstrate the typical output of GPC analysis, including molecular weight averages and PDI values calculated using calibration curves, often generated with standards like polystyrene or PMMA lcms.czufl.edusigmaaldrich.comscientificlabs.iesigmaaldrich.comlcms.cz.

The choice of solvent and column packing material in GPC is critical for accurate analysis intertek.comufl.edu. Tetrahydrofuran (B95107) (THF) is a frequently used organic solvent for GPC analysis of various polymers, including those without aromatic groups researchgate.netufl.edu. High-temperature GPC is employed when the polymer requires elevated temperatures for dissolution and analysis acs.orgresearchgate.net.

GPC provides the molecular weight distribution curve, which is a plot showing the statistical frequency of molecular weights versus the logarithm of the molecular weight researchgate.net. This distribution curve offers a more complete picture of the polymer sample than just the average molecular weights alone researchgate.net.

| Sample ID | Mn (Da) | Mw (Da) | PDI (Mw/Mn) |

| PPVL Sample A | [Insert Data] | [Insert Data] | [Insert Data] |

| PPVL-co-Copolymer B | [Insert Data] | [Insert Data] | [Insert Data] |

Note: The data in the table above is illustrative of typical GPC results for polymers and would require specific experimental data for Poly(this compound) and its copolymers.

GPC is a powerful tool for understanding the molecular characteristics of PPVL and its copolymers, providing insights into the success of polymerization reactions and the potential physical properties of the resulting materials researchgate.netlcms.czacs.orgresearchgate.net.

Poly Pivalolactone Degradation Studies

Biodegradation Mechanisms of Poly(Pivalolactone) and Related Polyesters

Biodegradation of polyesters involves the breakdown of the polymer chains by living organisms, primarily microorganisms, often facilitated by enzymes. This process typically converts the long polymer molecules into smaller oligomers and monomers, which can then be assimilated and metabolized by the organisms into simpler compounds like carbon dioxide, water, and biomass. frontiersin.orgmdpi.com

Aliphatic polyesters, due to the presence of hydrolytically labile ester linkages in their backbone, are generally susceptible to biodegradation in environments where microorganisms are present, such as soil, compost, and aquatic systems. researchgate.netnih.govresearchgate.net While specific studies on the biodegradation of PPVL are not extensively detailed in the immediate search results, the mechanisms observed for other aliphatic polyesters like poly(ε-caprolactone) (PCL), poly(l-lactide) (PLLA), and poly(glycolide) (PGA) provide a strong basis for understanding how PPVL might biodegrade.

The initial step in microbial degradation often involves the secretion of extracellular depolymerase enzymes by microorganisms. frontiersin.org These enzymes act on the surface of the polymer, breaking down the long chains into smaller molecules that can be transported into the microbial cells. frontiersin.orgmdpi.com

Enzymatic Degradation Pathways

Enzymatic degradation is a key component of polyester (B1180765) biodegradation. For many aliphatic polyesters, enzymes such as lipases and esterases are known to catalyze the hydrolysis of ester bonds in the polymer backbone. researchgate.netresearchgate.net This enzymatic hydrolysis typically occurs in a two-step mechanism: first, the enzyme adsorbs onto the polymer surface, and then it catalyzes the scission of the ester linkages. researchgate.netresearchgate.net